molecular formula C15H13ClN2O3 B2674104 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate CAS No. 931259-50-6

2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate

Cat. No. B2674104
M. Wt: 304.73
InChI Key: XZDPYDMEWPVEPF-UHFFFAOYSA-N
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Description

Based on the available information, “2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate” is a chemical compound. However, there is limited information available about this specific compound12.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate”. However, a related compound, (4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(thiophene-2-yl)methanone, was synthesized by the reaction of 2-(2-bromoacetyl)thiophene with 1-(4-chlorophenyl-3-(N-nitroguanidine)thiourea3.



Molecular Structure Analysis

The molecular structure of “2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate” is not explicitly available. However, a related compound, 4-[({2-[(4-Chlorophenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid, has an empirical formula of C16H14ClNO3S and a molecular weight of 335.812.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate” are not available in the current literature.


Scientific Research Applications

Molecular Structure and Analysis

Studies have provided detailed insights into the molecular structure, vibrational wavenumbers, and electronic properties of compounds closely related to "2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate." For instance, the synthesis and characterization of related compounds have been achieved through various methods, including FT-IR spectrum analysis and X-ray diffraction studies. These research efforts have laid the groundwork for understanding the compound's physical and chemical properties, such as first hyperpolarizability, HOMO and LUMO analysis, and molecular electrostatic potential (MEP), which are crucial for predicting its reactivity and stability (C. S. Chidan Kumar et al., 2014; C. S. Chidan Kumar et al., 2014).

Synthesis and Chemical Reactions

The synthesis of complex heterocyclic compounds using rhodium-catalyzed oxidative coupling and the formation of organic acid-base adducts highlight the versatility of related chemical structures in facilitating a variety of chemical reactions. These syntheses not only demonstrate the compound's potential as a precursor for more complex chemical entities but also shed light on its reactivity and interaction with other compounds under different conditions (M. Shimizu et al., 2009; Shouwen Jin & Da‐qi Wang, 2013).

Photophysical Properties and Applications

Research on derivatives of "2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate" and similar compounds has explored their photophysical properties, such as fluorescence and charge transfer, which are pivotal for applications in materials science and optoelectronics. The investigation into these properties provides essential insights into the potential utility of these compounds in developing new materials with desirable optical and electronic characteristics (Nuha Wazzan et al., 2016).

Antimicrobial and Anticancer Activity

Some studies have focused on the biological activity of compounds structurally similar to "2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate," revealing their potential as antimicrobial and anticancer agents. These findings underscore the importance of such compounds in medicinal chemistry, where their properties can be harnessed to develop new therapeutic agents with specific biological activities (O. Bekircan et al., 2015; E. Ottosen et al., 2003).

Safety And Hazards

The safety and hazards associated with “2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate” are not known due to the lack of available information.


Future Directions

Given the limited information available on “2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a comprehensive understanding of the compound and its potential applications.


Please note that this analysis is based on the limited information available and may not be fully comprehensive. For a more detailed analysis, further research and experimental data would be required.


properties

IUPAC Name

[2-(4-chloroanilino)-2-oxoethyl] 4-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-11-3-7-13(8-4-11)18-14(19)9-21-15(20)10-1-5-12(17)6-2-10/h1-8H,9,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDPYDMEWPVEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(=O)NC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate

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